(4-Methylpenta-2,3-dien-1-yl)benzene
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Overview
Description
(4-Methylpenta-2,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 4-methylpenta-2,3-dien-1-yl group. This compound is part of a broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpenta-2,3-dien-1-yl)benzene typically involves the reaction of benzene with a suitable alkyne or allene precursor under specific conditions. One common method is the nickel-catalyzed coupling of propargyl esters with organoalane reagents . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpenta-2,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, converting the allene group into a saturated alkyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
(4-Methylpenta-2,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Methylpenta-2,3-dien-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The benzene ring’s delocalized π-electrons play a crucial role in stabilizing reaction intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-(4-methylpenta-1,2-dien-3-yl)benzene
- 4-Methyl-1,3-pentadiene
Uniqueness
(4-Methylpenta-2,3-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties compared to other similar compounds. Its allene group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
65108-23-8 |
---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
InChI |
InChI=1S/C12H14/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-6,8-9H,10H2,1-2H3 |
InChI Key |
LQEWBMUGVVQIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCC1=CC=CC=C1)C |
Origin of Product |
United States |
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